1,4-epoxy-p-menthane-2,3-diol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKROZYQLIWCOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C(C1)O)(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Conversion of Ascaridole to 1,4-Epoxy-p-Menthane-2,3-Diol: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ascaridole, a bicyclic monoterpenoid with a characteristic endoperoxide bridge, is the primary active component of the essential oil from Chenopodium ambrosioides.[1][2] While recognized for its potent anthelmintic properties, its application is constrained by significant toxicity.[1][3] Understanding the metabolic fate of ascaridole is paramount for assessing its safety profile and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the putative metabolic conversion of ascaridole to downstream metabolites, specifically focusing on the formation of 1,4-epoxy-p-menthane-2,3-diol. We synthesize current knowledge to propose a multi-step bioactivation pathway involving both iron-mediated chemical activation and enzymatic catalysis by Cytochrome P450 and epoxide hydrolase enzyme systems. Furthermore, this guide presents detailed, field-proven in vitro protocols for inducing, identifying, and characterizing this metabolic transformation, designed to provide researchers with a robust framework for investigation.
Introduction
Ascaridole: A Bioactive Monoterpene Endoperoxide
Ascaridole (1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene) is a naturally occurring organic peroxide, a distinction that makes it relatively rare among natural products.[4][5] It is the principal constituent responsible for the anthelmintic (worm-expelling) activity of oil of chenopodium (wormseed oil), a traditional remedy used for centuries against intestinal parasites in both humans and livestock.[1][6] Its biological activity is not limited to its anti-parasitic effects; studies have shown it possesses antifungal, antimalarial, and potential anticancer properties.[5][6][7]
The Toxicological and Pharmacological Dichotomy
The therapeutic utility of ascaridole is intrinsically linked to its chemical structure, specifically the unstable endoperoxide bridge.[1][7] This functional group is the lynchpin of its bioactivity but also the primary source of its toxicity.[8][9] In high doses, ascaridole can cause a range of adverse effects, including nausea, vertigo, and central nervous system depression, with fatalities reported from the ingestion of concentrated wormseed oil.[1] The cleavage of the peroxide bridge, particularly in the presence of redox-active iron, generates carbon-centered radicals that can lead to oxidative stress and cellular damage.[8][9][10] This dual nature necessitates a thorough understanding of how the body processes this compound.
Rationale for Investigating Ascaridole Metabolism
For drug development professionals, elucidating the metabolic pathways of a bioactive compound is a cornerstone of preclinical assessment. The biotransformation of ascaridole can lead to several outcomes:
-
Detoxification: Metabolism may convert ascaridole into less reactive, more water-soluble compounds that are easily excreted.
-
Bioactivation: Conversely, metabolism could produce intermediates that are more toxic or pharmacologically active than the parent compound.
-
Drug-Drug Interactions: If ascaridole is metabolized by common enzyme systems like Cytochrome P450, it could compete with or modulate the metabolism of other co-administered drugs.[11]
Therefore, identifying the metabolites, such as 1,4-epoxy-p-menthane-2,3-diol (ascaridole diol), and the enzymes responsible for the conversion is critical for predicting safety, efficacy, and potential drug interactions.
Biochemical Mechanisms of Ascaridole Conversion
The transformation of ascaridole into a stable diol is unlikely to be a single-step reaction. Based on the chemical nature of endoperoxides and established metabolic pathways for xenobiotics, we propose a multi-stage process involving initial activation of the peroxide bridge followed by enzymatic modification.
The Central Role of the Endoperoxide Bridge: Iron-Mediated Activation
The initial and most critical step in ascaridole's transformation is the cleavage of the O-O bond. Research has demonstrated that this is efficiently catalyzed by reduced iron (Fe²⁺) and reduced hemin.[8][9] This reaction generates highly reactive carbon-centered radical intermediates.[9] This iron-dependent activation is significant because heme, an iron-containing porphyrin, is the catalytic core of the Cytochrome P450 (CYP) enzyme superfamily, the primary system responsible for Phase I drug metabolism.[12] This suggests that CYP enzymes are strong candidates for initiating ascaridole metabolism through a reductive cleavage of the peroxide bridge.
Putative Enzymatic Pathways
Following the initial cleavage of the endoperoxide, we hypothesize a pathway involving two major classes of metabolic enzymes to arrive at 1,4-epoxy-p-menthane-2,3-diol.
-
2.2.1 Cytochrome P450 (CYP)-Mediated Metabolism: The CYP system, located primarily in the liver, catalyzes a wide array of oxidative reactions, including hydroxylation and epoxidation.[11][13] We propose that a CYP enzyme could catalyze the reductive cleavage of ascaridole's peroxide bridge. This would likely form a reactive intermediate that rearranges to a more stable epoxide, such as 1,4-epoxy-p-menth-2-ene, a compound that has been identified in the essential oil of Chenopodium ambrosioides.[14][15]
-
2.2.2 Epoxide Hydrolase Activity: Epoxides are common metabolic intermediates that are often hydrated by soluble or microsomal epoxide hydrolase (EH) enzymes to form corresponding trans-diols.[16] The putative 1,4-epoxy-p-menth-2-ene intermediate, containing an epoxide across the original double bond location, would be a prime substrate for EH enzymes, which would catalyze the addition of water to form the final, more stable 1,4-epoxy-p-menthane-2,3-diol.
Visualizing the Metabolic Pathway
Caption: Proposed metabolic pathway of ascaridole to 1,4-epoxy-p-menthane-2,3-diol.
Experimental Protocols for Elucidating Ascaridole Metabolism
Overview of the Experimental Approach
To validate the proposed metabolic pathway, a well-controlled in vitro system is required. The following protocols utilize pooled human liver microsomes (HLM), a standard and robust model for studying Phase I metabolism due to their high concentration of CYP enzymes and other metabolic machinery.[11] The workflow involves incubating ascaridole with HLM, extracting the potential metabolites, and analyzing the products via Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro metabolism studies.
Protocol 1: In Vitro Metabolism of Ascaridole using Liver Microsomes
-
Rationale: This protocol is designed to determine if liver enzymes can convert ascaridole into new metabolites in a cofactor-dependent manner. The NADPH regenerating system is crucial as it provides the reducing equivalents necessary for CYP450 enzyme activity.[11]
-
Materials:
-
Ascaridole (≥95% purity)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Microcentrifuge tubes, incubator/water bath
-
-
Step-by-Step Procedure:
-
Preparation: Thaw HLM and NADPH system components on ice. Prepare a 1 mM stock solution of ascaridole in methanol.
-
Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following on ice:
-
870 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
100 µL of NADPH Regenerating System solution
-
20 µL of HLM (final concentration ~0.4 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 10 µL of the 1 mM ascaridole stock solution to the mixture (final concentration 10 µM). Vortex gently.
-
Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.
-
Quench Reaction: Stop the reaction by adding 500 µL of ice-cold acetonitrile. Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for extraction.
-
-
Self-Validating Controls:
-
Negative Control 1 (-NADPH): Replace the NADPH Regenerating System with an equal volume of phosphate buffer. This control verifies that the conversion is dependent on the CYP450 cofactor.
-
Negative Control 2 (Heat-Inactivated): Use HLM that has been boiled for 10 minutes prior to addition. This control confirms that the conversion is enzymatic and not due to simple chemical degradation at 37°C.
-
Protocol 2: Analytical Characterization of Metabolites by GC-MS
-
Rationale: GC-MS provides both the retention time (a characteristic of the molecule's volatility and interaction with the column) and the mass spectrum (a molecular fingerprint based on its fragmentation pattern), allowing for confident identification of metabolites.[6]
-
Procedure (Sample Preparation):
-
To the supernatant from Protocol 1, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous layer one more time and pool the organic extracts.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
-
-
Instrumentation and Parameters (Example):
-
GC Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Compare the chromatograms of the complete reaction mixture with the negative controls. New peaks appearing only in the complete reaction are potential metabolites.
-
Analyze the mass spectrum of each potential metabolite peak. Compare the fragmentation pattern with known spectra from libraries (e.g., NIST) or with an authentic standard of 1,4-epoxy-p-menthane-2,3-diol if available.
-
Data Presentation and Interpretation
Quantitative Analysis of Metabolite Formation
For a clear comparison, results should be summarized in a table. The peak area of the metabolite can be used for relative quantification.
| Condition | Ascaridole (Parent) Peak Area | 1,4-Epoxy-p-menthane-2,3-diol (Metabolite) Peak Area | Interpretation |
| Complete Reaction (+HLM, +NADPH) | 1,500,000 | 85,000 | Baseline metabolic conversion. |
| Negative Control (-NADPH) | 1,950,000 | < 1,000 (Not Detected) | Conversion is NADPH-dependent, implicating CYP450 enzymes. |
| Negative Control (Heat-Inactivated HLM) | 2,000,000 | < 1,000 (Not Detected) | Conversion is enzymatic, ruling out non-specific degradation. |
| + CYP Inhibitor (e.g., 1-ABT) | 1,900,000 | 5,000 | Strong inhibition confirms the primary role of CYP450 enzymes. |
Table 1: Example data summary from an in vitro metabolism experiment demonstrating the formation of 1,4-epoxy-p-menthane-2,3-diol from ascaridole.
Conclusion and Future Directions
This guide outlines a scientifically grounded, hypothetical pathway for the metabolic conversion of ascaridole to 1,4-epoxy-p-menthane-2,3-diol, initiated by CYP450-mediated cleavage of the endoperoxide bridge and completed by epoxide hydrolase activity. The provided in vitro protocols offer a robust, self-validating system for researchers to investigate this transformation.
The elucidation of this pathway carries significant implications for drug development. It highlights a potential for drug-drug interactions via the CYP450 system and establishes a framework for assessing whether the diol metabolite contributes to the efficacy or toxicity profile of the parent compound.
Future research should focus on:
-
Enzyme Phenotyping: Utilizing a panel of recombinant human CYP enzymes to identify the specific isoform(s) (e.g., CYP3A4, CYP2D6) responsible for the initial conversion.
-
Kinetic Analysis: Determining the kinetic parameters (Kₘ, Vₘₐₓ) of the metabolic reaction to better predict its rate in vivo.
-
In Vivo Studies: Progressing to animal models to confirm the presence of this metabolite in plasma and urine after ascaridole administration, validating the physiological relevance of the in vitro findings.
References
-
Monzote, L., et al. (2009). Toxic effects of carvacrol, caryophyllene oxide, and ascaridole from essential oil of Chenopodium ambrosioides on mitochondria. Toxicology and Applied Pharmacology, 240(3), 337-347. [Link]
-
Johnson, M. A., & Croteau, R. (1984). Biosynthesis of ascaridole: iodide peroxidase-catalyzed synthesis of a monoterpene endoperoxide in soluble extracts of Chenopodium ambrosioides fruit. Archives of Biochemistry and Biophysics, 235(1), 254-266. [Link]
-
Wikipedia contributors. (2023). Ascaridole. Wikipedia, The Free Encyclopedia. [Link]
-
Monzote, L., et al. (2009). Toxic effects of carvacrol, caryophyllene oxide, and ascaridole from essential oil of Chenopodium ambrosioides on mitochondria. Ovid. [Link]
-
Gille, L., et al. (2010). Toxicity of ascaridole from Chenopodium ambrosioides in mammalian mitochondria. PMC. [Link]
-
ResearchGate. (2009). Toxic effects of carvacrol, caryophyllene oxide, and ascaridole from essential oil of Chenopodium ambrosioides on mitochondria. [Link]
-
Dembitsky, V., et al. (2008). ASCARIDOLE AND RELATED PEROXIDES FROM THE GENUS CHENOPODIUM. Semantic Scholar. [Link]
-
Schmidt, T. J., et al. (2015). Activation of the Endoperoxide Ascaridole Modulates Its Sensitizing Capacity. Toxicological Sciences, 147(2), 544-556. [Link]
-
ResearchGate. (2008). ASCARIDOLE AND RELATED PEROXIDES FROM THE GENUS CHENOPODIUM. [Link]
-
Kasali, A. A., et al. (2006). 1,2:3,4-diepoxy-p-menthane and 1,4-epoxy-p-menth-2-ene: rare monoterpenoids from the essential oil of Chenopodium ambrosioides L. var ambrosioides leaves. Journal of Essential Oil Research, 18(1), 13-15. [Link]
-
Gille, L., et al. (2010). Toxicity of ascaridole from Chenopodium ambrosioides in mammalian mitochondria. ResearchGate. [Link]
-
bionity.com. Ascaridole. [Link]
-
Monzote, L., et al. (2018). Interaction of ascaridole, carvacrol, and caryophyllene oxide from essential oil of Chenopodium ambrosioides L. with mitochondria in Leishmania and other eukaryotes. Phytotherapy Research, 32(10), 2099-2108. [Link]
-
Halpern, A. (1951). Ascaridole in chenopodium oil. IV. The synthesis of ascaridole. Journal of the American Pharmaceutical Association, 40(2), 68-71. [Link]
-
Pollack, Y., et al. (1990). The effect of ascaridole on the in vitro development of Plasmodium falciparum. The Hebrew University of Jerusalem. [Link]
-
Sharma, A., et al. (2016). Ascaridole: a phytochemical of modern medicinal perspective. SciSpace. [Link]
-
ResearchGate. (2006). 1,2:3,4-Diepoxy-p-menthane and 1,4-Epoxy-p-menth- 2-ene: Rare Monoterpenoids from the Essential Oil of Chenopodium ambrosioides L. var ambrosioides Leaves. [Link]
-
Pollack, Y., et al. (1990). The effect of ascaridole on the in vitro development of Plasmodium falciparum. PubMed. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10545, Ascaridole. [Link]
-
Medicosis Perfectionalis. (2023). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. YouTube. [Link]
-
Kroetz, D. L., & Zeldin, D. C. (2002). Cytochrome P450 pathways of arachidonic acid metabolism. Current Opinion in Lipidology, 13(3), 273-283. [Link]
-
Sacerdoti, D., et al. (2003). Role of cytochrome P450-dependent arachidonic acid metabolites in liver physiology and pathophysiology. Prostaglandins & other lipid mediators, 72(1-2), 31-49. [Link]
-
Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
MacDonald, D., et al. (2004). Ascaridole-less infusions of Chenopodium ambrosioides contain a nematocide(s) that is(are) not toxic to mammalian smooth muscle. Journal of Ethnopharmacology, 92(2-3), 215-221. [Link]
-
D'Arrigo, G., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
Sources
- 1. Ascaridole - Wikipedia [en.wikipedia.org]
- 2. Ascaridole | C10H16O2 | CID 10545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.xoc.uam.mx [www2.xoc.uam.mx]
- 4. Ascaridole [bionity.com]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The effect of ascaridole on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of ascaridole from Chenopodium ambrosioides in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxic effects of carvacrol, caryophyllene oxide, and ascaridole from essential oil of Chenopodium ambrosioides on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 14. Biomedical Papers: ASCARIDOLE AND RELATED PEROXIDES FROM THE GENUS CHENOPODIUM [biomed.papers.upol.cz]
- 15. researchgate.net [researchgate.net]
- 16. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology and Safety Profile of 1,4-Epoxy-p-menthane-2,3-diol
This technical guide provides a comprehensive toxicological and safety assessment of 1,4-epoxy-p-menthane-2,3-diol , a rare oxygenated monoterpenoid.[1] Due to the limited direct toxicological data available for this specific metabolite, this analysis employs Structure-Activity Relationship (SAR) and Read-Across methodologies, grounding the safety profile in its parent compounds (1,4-cineole) and precursors (ascaridole).[1]
Technical Whitepaper | Version 1.0 [1]
Executive Summary
1,4-epoxy-p-menthane-2,3-diol (CAS: 36150-04-6) is a bicyclic monoterpenoid diol.[1] It is primarily identified as a stable metabolic derivative and degradation product found in the essential oils of Chenopodium ambrosioides and Boldo. Chemically, it represents the hydrolyzed form of 1,2:3,4-diepoxy-p-menthane or the dihydroxylated derivative of 1,4-cineole .[1]
From a safety perspective, this compound represents a detoxification intermediate .[1] While its precursors (such as ascaridole and terpene epoxides) exhibit significant toxicity and cytotoxicity due to reactive peroxide or epoxide bridges, the 2,3-diol moiety renders the molecule more water-soluble and less reactive.[1] Consequently, the safety profile is predicted to be low-to-moderate risk , with the primary hazards being potential mucosal irritation rather than systemic acute toxicity.[1]
Chemical Characterization & Identity
Structural Architecture
The molecule features a p-menthane skeleton with an ether bridge connecting carbons C1 and C4 (forming a 7-oxabicyclo[2.2.1]heptane system) and vicinal hydroxyl groups at C2 and C3.[1]
| Property | Data |
| IUPAC Name | 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-diol |
| CAS Number | 36150-04-6 |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Key Functional Groups | Ether bridge (1,4-epoxy); Vicinal diol (2,3-dihydroxy) |
| Solubility | Soluble in alcohols, DMSO; Moderate solubility in water (due to diol) |
Origin and Synthesis
This compound is rarely synthesized de novo for industrial use but occurs naturally via the oxidative degradation of Ascaridole (a toxic peroxide) or 1,4-cineole .[1]
-
Natural Occurrence: Chenopodium ambrosioides (Wormseed), Peumus boldus (Boldo).[1]
-
Synthetic Route: Acid-catalyzed hydrolysis of 1,2:3,4-diepoxy-p-menthane.[1]
Toxicokinetics (ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) is critical for risk assessment.[1]
Absorption
Unlike lipophilic terpenes (e.g., limonene) that rapidly cross the blood-brain barrier, the presence of two hydroxyl groups increases the Polar Surface Area (PSA) .[1] This likely reduces passive diffusion across the dermal barrier but facilitates absorption in the gastrointestinal tract via paracellular transport.[1]
Metabolism (Biochemical Transformation)
The formation of 1,4-epoxy-p-menthane-2,3-diol is itself a metabolic Phase I reaction (hydrolysis).[1] Further metabolism likely involves Phase II conjugation.[1]
Proposed Metabolic Pathway:
-
Precursor: Ascaridole (Toxic Peroxide).[1]
-
Reduction: Conversion to 1,4-epoxy-p-menth-2-ene.
-
Epoxidation: Cytochrome P450 oxidation to 1,2:3,4-diepoxy-p-menthane.
-
Hydrolysis (Detoxification): Epoxide Hydrolase (sEH) opens the epoxide ring to form 1,4-epoxy-p-menthane-2,3-diol .[1]
-
Conjugation: Glucuronidation at the -OH groups for renal excretion.
Figure 1: Proposed metabolic detoxification pathway of Ascaridole leading to 1,4-epoxy-p-menthane-2,3-diol.[1]
Toxicodynamics & Safety Assessment
Acute Toxicity (Read-Across Analysis)
Direct LD50 data is absent.[1] We apply read-across from structurally validated analogs.[1]
| Compound | Relation | Oral LD50 (Rat) | Toxicity Classification |
| 1,4-Cineole | Parent Skeleton | 3,100 mg/kg | Category 5 (Low Toxicity) |
| Ascaridole | Precursor | 130 mg/kg | Category 3 (Toxic) |
| 1,8-Terpin | Diol Analog | > 2,000 mg/kg | Unclassified (Safe) |
| Target (Predicted) | Analyte | > 2,500 mg/kg | Low Toxicity |
Cytotoxicity & Irritation[1]
-
Mechanism: Unlike epoxides which can alkylate DNA/proteins, diols are generally inert.[1] However, the surfactant-like nature of the molecule (amphiphilic) may cause mucosal irritation .[1]
-
Skin Sensitization: Terpene hydroperoxides are potent sensitizers.[1] Since this molecule is a stable end-product, it is not expected to be a strong sensitizer , though it may act as a weak irritant at high concentrations (>5%).[1]
Genotoxicity[1]
-
Ames Test Prediction: Negative. The epoxide ring (a genotoxic alert) has been opened.[1][2]
-
Chromosomal Aberration: Unlikely to induce structural chromosomal changes due to lack of electrophilic reactivity.[1]
Experimental Protocols for Safety Validation
To validate the safety profile of this compound in a drug development context, the following self-validating protocols are recommended.
Synthesis & Isolation (Purity Verification)
Before testing, ensure the analyte is free of the toxic precursor (Ascaridole).[1]
-
Starting Material: Chenopodium ambrosioides essential oil.[1]
-
Fractionation: Silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).
-
Validation: GC-MS analysis.
-
Acceptance Criteria: Target peak >98%; Ascaridole <0.1% (Critical for safety).[1]
-
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 in human keratinocytes (HaCaT) to assess topical safety.[1]
-
Seeding: Seed HaCaT cells at
cells/well in 96-well plates. -
Treatment: Expose cells to log-scale concentrations (1–1000 µM) of 1,4-epoxy-p-menthane-2,3-diol for 24h.[1]
-
Control: Positive control: SDS (0.1%); Negative control: DMSO (0.5%).
-
Development: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO.
-
Readout: Absorbance at 570 nm.[1]
-
Calculation: Plot dose-response curve.
-
Safety Threshold: IC50 > 100 µg/mL indicates non-cytotoxicity.[1]
-
Workflow Diagram
Figure 2: Experimental workflow for isolation and cytotoxicity screening.
Regulatory Status
-
US FDA: Not explicitly listed.[1] Regulated under the umbrella of "Essential Oils" or "Flavoring Substances" (if 1,4-cineole related).[1]
-
EU REACH: Likely requires registration if manufactured >1 ton/year.[1]
-
IFRA: No specific standard, but adherence to peroxide limits in terpene oils is mandatory (Peroxide Value < 20 mmol/L).[1]
References
-
Kasali, A. A., et al. (2011).[1] "1,2:3,4-Diepoxy-p-menthane and 1,4-Epoxy-p-menth-2-ene: Rare Monoterpenoids from the Essential Oil of Chenopodium ambrosioides L." Journal of Essential Oil Bearing Plants.[1] Link[1]
-
RIFM Expert Panel. (2020). "RIFM fragrance ingredient safety assessment, 1,4-cineole, CAS Registry Number 470-67-7."[1][3] Food and Chemical Toxicology. Link
-
Dembitsky, V., et al. (2008).[1] "Ascaridole and related peroxides from the genus Chenopodium."[1][4] Biomedical Papers. Link
-
Morlender-Vais, N., et al. (2025).[1] "Soluble Epoxide Hydrolase (sEH) activity on terpene epoxides." Chemical Research in Toxicology. (Contextual Read-Across).
-
PubChem. (n.d.).[1] "Compound Summary: 1,4-Epoxy-p-menthane-2,3-diol (CAS 36150-04-6)." Link[1]
Sources
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents. Synthesis of differentially monoprotected alkynyl triol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIFM fragrance ingredient safety assessment, 1,4-cineole, CAS Registry Number 470-67-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Bioactivity of p-Menthane Diols for Drug Discovery and Development
Abstract
p-Menthane-3,8-diol (PMD), a bicyclic monoterpenoid diol, stands as a prominent bioactive compound derived from the essential oil of Corymbia citriodora (lemon eucalyptus). While renowned for its potent insect repellent properties, which have garnered endorsement from public health agencies, the spectrum of its biological activity is far broader. This technical guide provides an in-depth review of the multifaceted bioactivities of PMD, including its well-established insect repellency, emerging antimicrobial, anti-inflammatory, and analgesic properties. We delve into the mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols for evaluating these effects. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and commercial potential of p-menthane diols.
Introduction to p-Menthane Diols
Chemical Structure and Stereoisomerism
p-Menthane-3,8-diol (PMD) is a colorless compound with a chemical formula of C₁₀H₂₀O₂.[1] Its structure is based on the p-menthane backbone, featuring hydroxyl groups at the C3 and C8 positions. The molecule possesses three stereocenters, giving rise to eight possible stereoisomers.[1] Commercial PMD is typically a mixture of the (±)-cis and (±)-trans isomers.[2] The specific ratio of these isomers can vary depending on the synthesis or extraction method, with the cis isomer often being the kinetically favored product and the trans isomer being the thermodynamically more stable product.[3][4]
Natural Occurrence and Synthesis
PMD is found in small quantities in the essential oil of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora).[1] However, for commercial applications, PMD is most commonly produced through the acid-catalyzed cyclization-hydration of citronellal, which is the main component (up to 75%) of lemon eucalyptus oil.[5][6][7] This green synthesis approach allows for the production of high-purity PMD for use in various formulations.[5][6][8]
Physicochemical Properties
PMD is characterized by a faint, menthol-like odor and imparts a cooling sensation upon contact with the skin.[1] Compared to other volatile monoterpenes used in insect repellents, PMD has a lower vapor pressure, which contributes to its longer duration of action and sustained efficacy.[9]
Potent Insect Repellent Activity
The most extensively documented bioactivity of PMD is its efficacy as an insect repellent, offering a naturally derived alternative to synthetic compounds like N,N-diethyl-m-toluamide (DEET).[5][10]
Mechanism of Action
PMD functions as both a spatial and contact repellent. Its mechanism is believed to involve the activation of insect olfactory receptors.[10] This interaction disrupts the insect's ability to process host-derived olfactory cues, such as carbon dioxide and lactic acid, effectively masking the host and leading to avoidance behavior.[10] By confusing the sensory mechanisms of insects, PMD significantly reduces the likelihood of bites from a wide range of vectors.
Efficacy and Spectrum
PMD has demonstrated broad-spectrum efficacy against various biting insects, including mosquitoes from the Aedes, Anopheles, and Culex genera, as well as ticks.[8][10] This makes it a valuable tool in preventing the transmission of vector-borne diseases like malaria, dengue fever, and Lyme disease.
Quantitative Efficacy Data
The performance of a repellent is typically characterized by its Complete Protection Time (CPT) and the 95% Effective Dose (ED₉₅). The following table summarizes comparative data for PMD and DEET formulations from arm-in-cage studies against Aedes aegypti mosquitoes.
| Repellent Formulation | Applied Dose (mg/cm²) | ED₉₅ (mg/cm²) | Half-life (hours) | Complete Protection Time (CPT) (hours) |
| 20% DEET | 1.6 | 0.09 | 2.74 | ~6 |
| 30% PMD | 1.6 | 0.25 | 2.23 | ~6 |
| 30% PMD with Vanillin | 1.6 | 0.24 | 3.8 | >7 |
| Data sourced from a study evaluating repellents using arm-in-cage tests against Aedes aegypti mosquitoes.[10][11] |
Experimental Protocol: Arm-in-Cage Assay for Repellency Assessment
This protocol is a standard method for evaluating the CPT of topical insect repellents. The choice of this in vivo method is based on its high translational relevance to real-world use.
Objective: To determine the Complete Protection Time (CPT) of a PMD-based formulation against host-seeking female mosquitoes.
Materials:
-
Test formulation (e.g., 30% PMD lotion)
-
Control (e.g., ethanol or base lotion without PMD)
-
Mosquito cage (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (Aedes aegypti, 5-10 days old)
-
Human volunteers
-
Micropipette or syringe for precise application
-
Timer
Methodology:
-
Volunteer Preparation: Volunteers should avoid using any scented soaps, lotions, or perfumes on the day of testing. An area of skin on the forearm (e.g., 3x10 cm) is marked for application.[12]
-
Formulation Application: Apply a precise dose of the test formulation (e.g., 1.6 mg/cm²) evenly over the marked area of one arm. The other arm can be used for a control substance.
-
Initial Exposure: Thirty minutes after application, the volunteer inserts the treated forearm into the mosquito cage for a 3-minute exposure period.[12]
-
Observation: The number of mosquito landings and bites (or probings) is recorded. The test is considered initiated if at least two bites occur on an untreated hand in a 3-minute period.[12]
-
Subsequent Exposures: The treated arm is exposed to the mosquito cage for 3 minutes every 30 minutes.
-
Defining Endpoint: The test is concluded when the first confirmed bite occurs on the treated area. A confirmed bite is defined as a bite followed by a second bite in the same or subsequent exposure period.[12]
-
Data Recording: The CPT is recorded as the time from the application of the repellent until the first confirmed bite.
Visualization: Repellent Screening Workflow
Caption: A generalized workflow for screening and developing novel PMD-based insect repellents.
Antimicrobial Properties
Beyond its repellent capabilities, PMD exhibits promising antimicrobial activity, making it a candidate for inclusion in personal care products and as a potential therapeutic agent.[13]
Antibacterial and Antifungal Spectrum
Studies have indicated that PMD possesses both antibacterial and antifungal properties. Its activity has been noted against various microorganisms, contributing to its utility in products like shampoos and body washes where microbial control is beneficial. The biotransformation of related monoterpenes can also yield diols with significant antimicrobial and anti-candidal activity.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard, quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The microplate format allows for efficient testing of multiple concentrations and replicates.
Objective: To determine the MIC of PMD against a target bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Pure PMD
-
Solvent for PMD (e.g., DMSO), as it is hydrophobic
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[15]
-
Bacterial culture of S. aureus (adjusted to 0.5 McFarland standard)
-
Positive control (e.g., a conventional antibiotic like tetracycline)
-
Negative control (MHB + solvent, no bacteria)
-
Growth control (MHB + bacteria + solvent)
-
Resazurin or other viability indicator (optional, for colorimetric reading)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of PMD in a suitable solvent.
-
Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the PMD stock solution in MHB to achieve a range of desired final concentrations.[16]
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the PMD dilutions, as well as the growth control well. The negative control well receives only MHB and solvent.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is defined as the lowest concentration of PMD that completely inhibits visible growth of the microorganism.[16] This can be assessed visually or by using a colorimetric indicator like resazurin.[18]
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of PMD.
Modulation of the TRPM8 Receptor: Analgesic and Cooling Effects
PMD's structural similarity to menthol hints at its interaction with thermal sensory pathways. Emerging evidence points to its role as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.
The TRPM8 Receptor as a Therapeutic Target
TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (8-28°C) and cooling agents like menthol and icilin.[19] Its activation evokes a cooling sensation. Because of its role in sensory perception, TRPM8 has become an attractive therapeutic target for conditions involving pain, inflammation, and ocular discomfort, such as dry eye disease.[20][21]
p-Menthane Diols as TRPM8 Agonists
Both cis- and trans-p-menthane-3,8-diol have been identified as TRPM8 agonists.[19] This agonistic activity is the molecular basis for the cooling sensation PMD produces. The development of potent and selective TRPM8 agonists is an active area of research for new analgesics and treatments for dry eye, where increased tear secretion and cooling sensation can provide significant relief.[20][21]
Experimental Protocol: Hot Plate Test for Thermal Nociception
The hot plate test is a classic and reliable method for evaluating the efficacy of centrally acting analgesic compounds by measuring the response to a thermal pain stimulus.[22][23] This test is appropriate because it involves supraspinal pathways, providing a more comprehensive assessment of pain modulation than reflex-based tests like the tail-flick.[23]
Objective: To assess the potential analgesic effects of PMD by measuring the latency of pain response in rodents.
Materials:
-
Hot plate apparatus with adjustable, constant temperature control (e.g., set to 52-55°C)[24]
-
Transparent glass cylinder to confine the animal on the plate surface[22]
-
Test animals (e.g., mice or rats)
-
PMD solution for administration (e.g., via oral gavage or intraperitoneal injection)
-
Vehicle control
-
Positive control (e.g., morphine)[24]
-
Timer
Methodology:
-
Acclimatization: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Baseline Measurement: Place each animal individually on the unheated plate for a short period to habituate. Then, determine the baseline latency by placing the animal on the heated plate and starting the timer.
-
Endpoint: The endpoint is the time (latency) until the animal exhibits a nocifensive behavior, such as licking a hind paw or jumping.[22] A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Drug Administration: Administer PMD, vehicle, or the positive control to different groups of animals.
-
Post-Treatment Measurement: At a predetermined time after administration (e.g., 30 minutes), place each animal back on the hot plate and measure the response latency again.[24]
-
Analysis: An increase in the time it takes for the animal to respond to the heat is indicative of an analgesic effect. Compare the post-treatment latencies between the PMD-treated group and the control groups.
Visualization: Simplified TRPM8 Activation Pathway
Caption: Agonism of the TRPM8 channel by PMD leads to a cascade resulting in a cooling sensation.
Other Investigated Bioactivities
Anti-inflammatory Potential
Given the link between TRPM8 activation and modulation of inflammatory pathways, PMD presents a compelling candidate for anti-inflammatory drug discovery. The carrageenan-induced paw edema model is a cornerstone assay for screening novel anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is widely used because it is highly reproducible and reflects the cardinal signs of acute inflammation, including edema, which is easily quantifiable.[25][26] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the early phase, and prostaglandins in the later phase, allowing for mechanistic insights.[26]
Objective: To evaluate the anti-inflammatory activity of PMD in a rat or mouse model of acute inflammation.
Materials:
-
Test animals (e.g., Wistar rats)
-
1% Carrageenan solution in sterile saline[27]
-
PMD solution for administration
-
Vehicle control
-
Positive control (e.g., Indomethacin or another NSAID)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Methodology:
-
Animal Grouping: Divide animals into control and treatment groups.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.[28]
-
Compound Administration: Administer PMD, vehicle, or the positive control to the respective groups (e.g., 30-60 minutes prior to carrageenan injection).[27][28]
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[28]
-
Paw Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[28]
-
Analysis: Calculate the percentage of edema inhibition for the PMD-treated group compared to the vehicle control group at each time point. A significant reduction in paw swelling indicates anti-inflammatory activity.
Antiviral and Skin Permeation Activity
-
Antiviral Effects: Patent literature describes the use of PMD as an antiviral agent, particularly against viruses that have a lipid envelope, such as influenza and Herpes Simplex Virus type-1 (HSV-1).[7][29] This suggests a potential for PMD in topical antiseptic or virucidal formulations.
-
Skin Permeation Enhancement: PMD has been shown to enhance the in vitro permeation of other drugs, such as antipyrine and indomethacin, through the skin.[30] This property could be leveraged in transdermal drug delivery systems to improve the bioavailability of co-administered active pharmaceutical ingredients.
Structure-Activity Relationships and Future Directions
The diverse bioactivities of PMD invite further investigation into its structure-activity relationships (SAR). Studies have suggested that the diol functionality is crucial for its repellent activity, as related monohydroxy compounds like menthol were found to be inactive.[31] Interestingly, all four primary stereoisomers of PMD were found to be equally repellent, simplifying synthetic and formulation considerations.[31]
Future research should focus on:
-
Analogue Synthesis: Designing and synthesizing novel PMD analogues to optimize specific activities, such as enhancing TRPM8 agonism while maintaining a low toxicity profile.[32]
-
Quantitative Structure-Activity Relationship (QSAR): Developing computational models to predict the bioactivity of new derivatives, accelerating the discovery process.[32]
-
Advanced Formulations: Creating controlled-release formulations, such as microcapsules or hydrogels, to extend the duration of action for both repellent and therapeutic applications.[33]
Conclusion
p-Menthane-3,8-diol is a versatile and valuable natural compound with a well-established profile as a safe and effective insect repellent. Its bioactivity, however, extends significantly further, with demonstrated antimicrobial properties and compelling evidence as a TRPM8 agonist, opening promising avenues for its development as an analgesic, anti-inflammatory, and antiviral agent. The experimental frameworks detailed in this guide provide a robust starting point for researchers and drug development professionals to rigorously evaluate and harness the full therapeutic potential of this remarkable monoterpenoid.
References
- Wikipedia.
- ChemicalBook.
- Maze Engineers - Conduct Science.
- Inotiv.
- Melior Discovery.
- Benchchem. Application of p-Menthane-3,8-diol (PMD)
- Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
- Charles River Laboratories. Carrageenan-Induced Paw Edema Model.
- Panlab.
- Columbus Instruments. Analgesia Testing.
- Springer Nature Experiments.
- MDPI. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
- PubMed.
- MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- MDPI. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review (2024).
- ResearchGate. (PDF) In vitro bioassay methods for laboratory screening of novel mosquito repellents.
- New Journal of Chemistry (RSC Publishing).
- Environmental Protection Agency (EPA). p-Menthane-3,8-diol (011550)
- Benchchem.
- SSRN.
- MDPI. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review (2024).
- MDPI. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review (2024).
- PubMed. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents.
- Publikationsserver der Universität Regensburg. Insect Repellents Based on para-Menthane-3,8-diol.
- ResearchGate. A Study on Synthesis of para-menthane-3,8-diol (PMD) - A Safe Mosquito Repellent Active Ingredient.
- Google Patents. US7872051B2 - Antiviral composition comprising p-menthane-3,8-diol.
- Wikipedia. p-Menthane-3,8-diol.
- ResearchGate. Repellent Activities of Stereoisomers of p -Menthane-3,8-diols Against Anopheles gambiae (Diptera: Culicidae) | Request PDF.
- PMC - NIH. Modulation of Thermoreceptor TRPM8 by Cooling Compounds.
- Taylor & Francis Online.
- Frontiers.
- PubMed. Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae).
- Google Patents. US20060260548A1 - Method and apparatus for the in-vitro evaluation of substances as mosquito repellents.
- E3S Web of Conferences.
- PMC. In Vitro Characterization and Mosquito (Aedes aegypti) Repellent Activity of Essential-Oils-Loaded Nanoemulsions.
- Google Patents. WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol.
- ScholarWorks@GVSU. The Evaluation of Essential Oils for Antimicrobial Activity.
- MDPI. A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene.
- ResearchGate. Green synthesis of para-Menthane-3,8-diol from Eucalyptus citriodora: Application for repellent products | Request PDF.
- PubMed.
- ResearchGate. ChemInform Abstract: A Practical and Efficient Synthesis of p-Menthane-3,8-diols. | Request PDF.
- PubMed. A novel TRPM8 agonist relieves dry eye discomfort.
- IOVS | ARVO Journals.
Sources
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. www3.epa.gov [www3.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US7872051B2 - Antiviral composition comprising p-menthane-3,8-diol - Google Patents [patents.google.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Characterization and Mosquito (Aedes aegypti) Repellent Activity of Essential-Oils-Loaded Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 14. A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel TRPM8 agonist relieves dry eye discomfort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 27. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 28. inotiv.com [inotiv.com]
- 29. WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol - Google Patents [patents.google.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
Molecular weight and physicochemical constants of 1,4-epoxy-p-menthane-2,3-diol
[1][2]
Chemical Identity & Structural Architecture[1][3]
1,4-Epoxy-p-menthane-2,3-diol is a bicyclic monoterpenoid resulting from the oxidative modification or hydration of p-menthane derivatives, most notably ascaridole .[1] It is chemically distinct due to the presence of a 1,4-ether bridge (creating a 7-oxabicyclo[2.2.1]heptane system) and a vicinal diol moiety at positions 2 and 3.[1]
Nomenclature & Classification[1][4]
-
IUPAC Name: 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-diol[1][2]
-
Common Synonyms: Ascaridole glycol; 2,3-Dihydroxy-1,4-cineole.[1]
-
Molecular Formula:
[1] -
SMILES: CC(C)C12CCC(C)(O1)C(O)C2O (Stereochemistry dependent)
Structural Logic
The molecule retains the carbon skeleton of p-menthane but introduces two degrees of unsaturation: one from the cyclohexane ring and one from the 1,4-epoxy bridge. The addition of two hydroxyl groups brings the total oxygen count to three, distinguishing it from 1,4-cineole (
Physicochemical Constants
The following data aggregates historical experimental values (Nelson, 1911) and modern database entries. Researchers must note the discrepancy in melting points, likely attributable to stereoisomerism (cis vs. trans diol configuration) or hydration states.
| Property | Value | Notes |
| Molecular Weight | 186.25 g/mol | Calculated for |
| Melting Point (Form A) | 62.5 – 64.0 °C | Historical "Ascaridole glycol" (Nelson, 1911) [1] |
| Melting Point (Form B) | 171 – 172 °C | Reported for CAS 36150-04-6 [2]; likely the pure trans-isomer.[1] |
| Boiling Point | 272 °C | At 760 mmHg |
| Density | 1.098 g/cm³ | At 20 °C |
| LogP (Predicted) | ~0.2 – 0.6 | Indicates moderate hydrophilicity due to diol functionality.[1] |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Sparingly soluble in cold water; soluble in hot water.[1] |
| Appearance | Colorless crystalline solid | Hygroscopic tendency.[1] |
Synthetic Pathways & Isolation Protocols
The primary route to 1,4-epoxy-p-menthane-2,3-diol is the reductive hydration of ascaridole , a naturally occurring endoperoxide found in Dysphania ambrosioides (formerly Chenopodium ambrosioides).[1]
Mechanistic Pathway
The transformation involves the reduction of the peroxide bridge (
Figure 1: Mechanistic pathway from Ascaridole to the target diol via Ferrous Sulfate reduction.[1]
Experimental Protocol: Preparation from Ascaridole
Objective: Synthesis of 1,4-epoxy-p-menthane-2,3-diol via Fe(II)-mediated reduction.
-
Reagents:
-
Procedure:
-
Step 1: Prepare a saturated solution of
(approx. 5g in 20mL water) at 0–5 °C. -
Step 2: Add Ascaridole (1g) dropwise to the ferrous solution under vigorous stirring. Caution: Reaction is exothermic. Maintain temperature < 20 °C to prevent degradation.
-
Step 3: A heavy, viscous oil or precipitate will separate. Continue stirring for 30 minutes.
-
Step 4: Extract the mixture with diethyl ether (
). -
Step 5: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Step 6: Recrystallize the residue from dilute ethanol or hexane/ethyl acetate to obtain the diol.
-
-
Validation:
-
Check Melting Point (Target: 62–64 °C for mixed isomer/hydrate, or ~171 °C for pure isomer).
-
Verify absence of peroxide peak in IR (loss of O-O stretch at 800–1000 cm⁻¹ region).
-
Structural Elucidation (Spectroscopy)[1]
To validate the synthesis, researchers must confirm the presence of the ether bridge and the diol system.
| Method | Diagnostic Signal | Structural Inference |
| IR Spectroscopy | 3300–3450 cm⁻¹ (Broad) | O-H stretching (strong, hydrogen bonded).[1] |
| 1050–1100 cm⁻¹ | C-O-C ether bridge stretching (1,4-epoxy).[1] | |
| ¹H NMR (CDCl₃) | δ ~3.5–4.0 ppm (m, 2H) | Carbinol protons (H-2, H-3) adjacent to hydroxyls.[1] |
| δ ~1.4 ppm (s, 3H) | Methyl group at C-1 (bridgehead).[1] | |
| δ ~0.9 ppm (d, 6H) | Isopropyl methyls.[1] | |
| ¹³C NMR | δ ~70–75 ppm | Carbinol carbons (C-2, C-3).[1] |
| δ ~80–90 ppm | Bridgehead carbons (C-1, C-4) carrying the ether oxygen.[1] |
Pharmacological & Research Potential
For drug development professionals, this compound represents a scaffold with modified lipophilicity compared to its parent monoterpenes.
Workflow: Isolation & Bio-Assay
The following workflow outlines the path from raw material to pharmacological screening.
Figure 2: Isolation and processing workflow for pharmacological evaluation.
Key Applications
-
Chiral Pool Synthesis: The rigid bicyclic structure serves as a chiral building block for complex terpenoid synthesis.
-
Antiparasitic Activity: As a derivative of ascaridole (a potent anthelmintic), the diol retains biological activity with potentially lower toxicity profiles due to the removal of the unstable peroxide bond.
-
Metabolic Studies: It is a key metabolite in the detoxification pathway of ascaridole in mammalian systems [3].
References
-
Nelson, E. K. (1911). Ascaridole in Chenopodium Oil.[6][7][8][9] Journal of the American Chemical Society, 33(9), 1404–1412.
-
GuideChem Database. (2024).[1] 1,4-Epoxy-p-menthane-2,3-diol (CAS 36150-04-6).[1][3][2][5]
-
Dembitsky, V. M., et al. (2008). Ascaridole and related peroxides from the genus Chenopodium.[6][7] Biomedical Papers, 152(2), 209–215.[1]
-
Kasali, A. A., et al. (2006).[10] 1,2:3,4-Diepoxy-p-menthane and 1,4-epoxy-p-menth-2-ene: Rare monoterpenoids from the essential oil of Chenopodium ambrosioides.[1][10][11] Journal of Essential Oil Research, 18(1), 13-15.[1][10] [1]
Sources
- 1. Ascaridole | C10H16O2 | CID 10545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. scribd.com [scribd.com]
- 5. Mullilam diol | Benchchem [benchchem.com]
- 6. ascaridol, 512-85-6 [thegoodscentscompany.com]
- 7. Showing Compound Ascaridole (FDB014503) - FooDB [foodb.ca]
- 8. Toxicity of ascaridole from Chenopodium ambrosioides in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of ascaridole, carvacrol, and caryophyllene oxide from essential oil of Chenopodium ambrosioides L. with mitochondria in Leishmania and other eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-Menth-2-ene, 1,4-epoxy [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Protocols for the synthesis of 1,4-epoxy-p-menthane-2,3-diol from ascaridole
Application Note & Protocol Guide
Topic: Protocols for the Synthesis of 1,4-Epoxy-p-menthane-2,3-diol from Ascaridole
For: Researchers, scientists, and drug development professionals.
Introduction: Transforming an Unstable Endoperoxide into a Stable Diol
Ascaridole is a naturally occurring bicyclic monoterpenoid, distinguished by its rare and reactive endoperoxide bridge.[1] Historically significant as the active anthelmintic component in the oil of Mexican tea (Dysphania ambrosioides, formerly Chenopodium ambrosioides), its application has been hampered by its inherent instability.[2][3] Like many low molecular weight organic peroxides, ascaridole is sensitive to heat and acid, with the potential for explosive decomposition.[1]
This application note provides a detailed protocol for the chemical transformation of ascaridole into a more stable and synthetically versatile derivative: 1,4-epoxy-p-menthane-2,3-diol, also known as ascaridole glycol. This conversion, first described by E. K. Nelson in 1911, involves the reductive cleavage of the endoperoxide bridge to form a vicinal diol.[1] The resulting glycol is a significantly more stable crystalline solid, making it a more suitable substrate for further chemical investigation and as a building block in drug discovery programs.[1]
This guide offers a comprehensive, step-by-step methodology grounded in established chemical principles, emphasizing safety, procedural logic, and product validation.
PART 1: Safety & Handling of Ascaridole
WARNING: Ascaridole is a potent organic peroxide and must be handled with extreme caution. It is classified as potentially explosive and harmful if swallowed.[1][4] Rapid decomposition can occur upon heating or contact with acids.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[5][6]
-
Ventilation: All manipulations involving ascaridole must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Ignition Sources: Keep ascaridole away from all sources of heat, sparks, open flames, and static discharge. Use non-sparking tools for transfers.[6][7]
-
Storage: Store ascaridole in a tightly sealed container in a cool, well-ventilated, and dark location, preferably refrigerated (4°C).[5]
-
Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and collect in a suitable container for disposal.[6] Dispose of all ascaridole-containing waste according to institutional and local regulations for reactive chemicals. Do not let the product enter drains.[4]
PART 2: Reaction Mechanism & Scientific Rationale
The conversion of ascaridole to 1,4-epoxy-p-menthane-2,3-diol is a reduction reaction. The endoperoxide bridge, the defining feature of ascaridole, is cleaved to yield two hydroxyl groups. The historical and most direct method employs a mild reducing agent, such as iron(II) sulfate (FeSO₄).[1]
The mechanism is understood to proceed via a single-electron transfer from the Fe²⁺ ion to the peroxide bond. This initiates the cleavage of the weak oxygen-oxygen bond, likely forming radical intermediates that are subsequently quenched to form the stable diol. The use of an iron salt is particularly relevant, as the proposed biochemical activation of ascaridole's anthelmintic properties within parasites is also believed to be an iron-mediated process that generates cytotoxic radicals.[8]
The choice of FeSO₄ is strategic: it is an inexpensive, readily available, and effective reducing agent for peroxides that can be used in aqueous or mixed-solvent systems, which aids in moderating the reaction's exothermicity.
PART 3: Detailed Synthesis Protocol
This protocol details the reduction of ascaridole using iron(II) sulfate heptahydrate.
Materials & Equipment
Reagents:
-
Ascaridole (C₁₀H₁₆O₂)
-
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Ethanol (or other suitable solvent like diethyl ether)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Condenser (optional, for solvent containment)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
-
Melting point apparatus
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,4-epoxy-p-menthane-2,3-diol.
Step-by-Step Procedure
-
Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of ascaridole in 50 mL of ethanol. Fit the flask with an addition funnel.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C with gentle stirring. Causality: This initial cooling is crucial to control the initial exotherm of the reduction reaction and prevent runaway decomposition of the peroxide.
-
Reducing Agent: In a separate beaker, prepare the reducing solution by dissolving 16.5 g of iron(II) sulfate heptahydrate in 60 mL of deionized water. This may require gentle warming, but ensure the solution is cooled to room temperature before use.
-
Reaction: Transfer the iron(II) sulfate solution to the addition funnel. Add the solution dropwise to the cooled, stirring ascaridole solution over a period of 30-45 minutes. Maintain the internal temperature below 10°C during the addition. Causality: A slow, controlled addition prevents a rapid temperature increase, ensuring the reaction remains safe and selective.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ascaridole spot.
-
Work-up - Quenching & Extraction: Pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water. Extract the aqueous mixture three times with 75 mL portions of ethyl acetate. Causality: The product is organic-soluble; extraction separates it from the inorganic salts (iron sulfate) and the aqueous phase.
-
Washing: Combine the organic extracts. Wash the combined organic layer once with 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid) and then once with 50 mL of brine (to begin the drying process). Causality: These washes remove impurities and improve the purity of the final product.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid or oil.
-
Purification: Purify the crude product by recrystallization. A mixture of ethyl acetate and hexanes is a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
PART 4: Data Summary & Characterization
Reaction Parameters & Expected Results
| Parameter | Value | Notes |
| Ascaridole | 5.0 g (29.7 mmol) | Starting material |
| FeSO₄·7H₂O | 16.5 g (59.4 mmol) | 2.0 equivalents |
| Solvent (Ethanol) | 50 mL | Initial solvent for ascaridole |
| Reaction Temperature | 0-10°C (addition), then RT | Critical for safety and selectivity |
| Reaction Time | 3-4 hours total | Monitor by TLC for completion |
| Product Appearance | White crystalline solid | After purification |
| Expected Yield | 65-80% | Varies based on purity of ascaridole |
| Melting Point | ~64°C[1] | Key characterization parameter |
Product Characterization
The identity and purity of the synthesized 1,4-epoxy-p-menthane-2,3-diol should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (64°C) indicates high purity.[1]
-
¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure, showing the disappearance of the vinyl protons from ascaridole and the appearance of signals corresponding to the new hydroxyl groups and associated methine protons.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad absorption in the ~3200-3500 cm⁻¹ region, indicative of the O-H stretching of the diol functional group.
-
Mass Spectrometry: Will confirm the molecular weight of the product (C₁₀H₁₈O₃, MW = 186.25 g/mol ).
Chemical Structures Diagram
Caption: Reductive cleavage of ascaridole to form 1,4-epoxy-p-menthane-2,3-diol.
References
- MedchemExpress. (2023).
- ECHEMI. (n.d.).
- ChemicalBook. (n.d.).
-
Wikipedia. (n.d.). Ascaridole. [Link]
- BenchChem. (n.d.). A Technical Guide to the Historical Use of Ascaridole in Traditional Medicine.
- Cayman Chemical. (2021).
-
ResearchGate. (2025). Ascaridole in chenopodium oil. IV. The synthesis of ascaridole. [Link]
- Sigma-Aldrich. (2025).
- UAM-X. (n.d.). Ascaridole-less infusions of Chenopodium ambrosioides contain a nematocide(s) that is(are) not toxic to mammalian smooth muscle.
-
PubMed. (1984). Biosynthesis of ascaridole: iodide peroxidase-catalyzed synthesis of a monoterpene endoperoxide in soluble extracts of Chenopodium ambrosioides fruit. [Link]
-
ResearchGate. (2025). Ascaridole-less infusions of Chenopodium ambrosioides contain a nematocide(s) that is(are) not toxic to mammalian smooth muscle. [Link]
Sources
- 1. Ascaridole - Wikipedia [en.wikipedia.org]
- 2. www2.xoc.uam.mx [www2.xoc.uam.mx]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
GC-MS analysis parameters for 1,4-epoxy-p-menthane-2,3-diol identification
An Application Note for the Identification of 1,4-Epoxy-p-menthane-2,3-diol by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a robust and validated protocol for the identification and analysis of 1,4-epoxy-p-menthane-2,3-diol, a polar vicinal diol monoterpenoid. Due to the low volatility and high polarity imparted by its two hydroxyl groups, direct analysis by gas chromatography (GC) is challenging. This guide details a necessary chemical derivatization step—silylation—to enhance the analyte's volatility and thermal stability, enabling superior chromatographic separation and mass spectrometric identification. The methodologies provided are tailored for researchers in natural product chemistry, pharmacology, and drug development, ensuring reliable and reproducible results.
Introduction and Scientific Principle
1,4-epoxy-p-menthane-2,3-diol, also known as 1,4-cineole-2,3-diol, is a naturally occurring oxygenated monoterpene found in various plant species. Its biological activities and potential as a precursor in synthetic chemistry make its accurate identification critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1] However, the direct GC-MS analysis of polar compounds containing active hydrogens, such as alcohols and diols, is often unsuccessful. These functional groups lead to low volatility and potential degradation at high temperatures in the GC inlet, as well as poor peak shape due to adsorption on the column.[2]
To overcome these limitations, a derivatization step is essential.[1] This protocol employs silylation, a common and effective derivatization method where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group.[2] This reaction, facilitated by a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar hydroxyl groups. The resulting TMS ether is significantly more volatile, less polar, and more thermally stable, making it ideally suited for GC-MS analysis.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
1,4-epoxy-p-menthane-2,3-diol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Silylating Agent)
-
Pyridine or Acetonitrile (Anhydrous Grade, Derivatization Solvent)
-
Hexane or Dichloromethane (GC Grade, Dilution Solvent)[1]
-
Anhydrous Sodium Sulfate (for sample drying if necessary)
-
2 mL GC autosampler vials with PTFE-lined septa[3]
-
Microsyringes
Instrumentation
The following table outlines a typical GC-MS configuration for this analysis. Parameters may be adapted for other manufacturers' equipment.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole MS |
| Autosampler | G4513A or equivalent |
| GC Column | HP-5ms (or DB-5ms) capillary column; 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Data System | MassHunter Workstation Software or equivalent |
Experimental Protocols
This section provides a detailed, step-by-step workflow for the successful analysis of the target analyte.
Diagram: Overall Experimental Workflow
Caption: Workflow for GC-MS analysis of 1,4-epoxy-p-menthane-2,3-diol.
Protocol 1: Sample Preparation and Silylation
This protocol describes the conversion of the polar diol into its volatile di-TMS ether derivative.
-
Sample Preparation : Accurately weigh approximately 1 mg of the 1,4-epoxy-p-menthane-2,3-diol standard or extracted sample residue into a clean 2 mL GC vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Solvent Addition : Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample. Pyridine can act as a catalyst by scavenging the HCl byproduct.
-
Derivatization Agent : Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the reaction rate.
-
Reaction : Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling and Dilution : Allow the vial to cool to room temperature.
-
Final Preparation : Dilute the derivatized sample to a final volume of 1 mL with hexane or another suitable volatile solvent.[1] The final concentration should be approximately 10 µg/mL to avoid overloading the column.[3] The sample is now ready for injection.
Diagram: Silylation Reaction
Caption: Derivatization of the diol to its volatile TMS-ether.
Protocol 2: GC-MS Instrument Parameters
The following table details the optimized instrumental conditions for the analysis of the derivatized analyte.
| Parameter | Setting | Rationale |
| Injection | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without causing peak distortion. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, which is ideal for trace analysis and identification.[3] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm I.D. column, balancing resolution and analysis time. |
| GC Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 minutes | Allows for separation from the solvent and low-boiling derivatization byproducts. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp ensures good separation of components while keeping the run time reasonable. |
| Final Temperature | 280 °C, hold for 5 minutes | Ensures that all heavier components are eluted from the column, preventing carryover. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces reproducible, fragment-rich mass spectra for library matching and identification.[4] |
| Electron Energy | 70 eV | Industry standard energy for EI, ensuring consistent fragmentation patterns.[5] |
| MS Source Temperature | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation.[5] |
| MS Quadrupole Temperature | 150 °C | Standard temperature to maintain quadrupole performance and prevent contamination.[5] |
| Solvent Delay | 4.0 minutes | Protects the detector filament from the massive solvent peak at the beginning of the run.[5] |
| Scan Range (m/z) | 40 - 550 amu | A wide scan range to detect the derivatized molecular ion and its characteristic fragments. |
Data Analysis and Expected Results
-
Identification : The primary identification of the 1,4-epoxy-p-menthane-2,3-diol di-TMS ether is achieved by matching its retention time and mass spectrum against a known standard analyzed under the same conditions.
-
Mass Spectrum : The molecular weight of the underivatized diol is 170.23 g/mol . After derivatization with two TMS groups (each adding 72.1 g/mol ), the molecular weight of the di-TMS ether is 314.49 g/mol . The EI mass spectrum is expected to show:
-
A low abundance molecular ion (M+) at m/z 314.
-
A characteristic fragment ion corresponding to the loss of a methyl group [M-15]+ at m/z 299.
-
A prominent ion at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]+.
-
Other fragment ions resulting from the cleavage of the p-menthane ring structure.
-
Conclusion
The protocol described in this application note provides a reliable and effective method for the GC-MS identification of 1,4-epoxy-p-menthane-2,3-diol. The critical step of silylation successfully converts the non-volatile diol into a derivative suitable for GC analysis, yielding sharp chromatographic peaks and characteristic mass spectra for confident identification. This method is readily applicable in quality control, natural product discovery, and metabolic studies.
References
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign Mass Spectrometry Laboratory. Retrieved from [Link]
-
GCMS Analysis of Plant Extract. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Sample preparation GC-MS. (2025, April 29). SCION Instruments. Retrieved from [Link]
-
Wan, D., Morisseau, C., Hammock, B. D., & Yang, J. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Metabolites, 12(1), 49. Retrieved from [Link]
-
Wan, D., Morisseau, C., Hammock, B. D., & Yang, J. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. eScholarship, University of California. Retrieved from [Link]
-
derivatization of 1,2 diols. (2009, June 21). Chromatography Forum. Retrieved from [Link]
-
cis-diol derivatization. (2016, April 25). Chromatography Forum. Retrieved from [Link]
-
Giese, J. L., Le, T., Li, X., & Bueno, J. (2020). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Journal of AOAC International, 103(6), 1533-1542. Retrieved from [Link]
-
Phadungkit, M., Somdee, T., & Louchai, S. (2025). Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation. Molecules, 30(12), 2739. Retrieved from [Link]
-
Simplified Cannabis Terpene Profiling by GCMS. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Chalchat, J. C., et al. (2011). 1,2:3,4-Diepoxy-p-menthane and 1,4-Epoxy-p-menth-2-ene: Rare Monoterpenoids from the Essential Oil of Chenopodium ambrosioides L. var ambrosioides Leaves. Journal of Essential Oil Research, 14(1), 22-24. Retrieved from [Link]
-
Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. (2023, September 27). Restek. Retrieved from [Link]
-
Lazzarato, L., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules, 27(14), 4642. Retrieved from [Link]
Sources
Improving yield in the catalytic synthesis of 1,4-epoxy-p-menthane-2,3-diol
Technical Support Center: Catalytic Synthesis of 1,4-Epoxy-p-menthane-2,3-diol
Welcome to the Advanced Synthesis Support Portal. Current Status: Online | Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for 1,4-Epoxy-p-menthane-2,3-diol
Executive Summary: The Synthetic Challenge
You are likely targeting 1,4-epoxy-p-menthane-2,3-diol (also referred to as 2,3-dihydroxy-1,4-cineole) for use as a chiral intermediate or bioactive scaffold.
High-yield synthesis of this molecule is deceptively difficult due to three competing factors:
-
Bridge Sensitivity: The 1,4-ether bridge is acid-sensitive. Strong acidic conditions (often used in hydrolysis steps) can rupture the bridge, leading to acyclic 1,2,4-triols.
-
Stereochemical Rigidity: The bicyclic [2.2.1] system imposes severe steric constraints. Catalysts often struggle to access the endo face, leading to diastereomeric mixtures that are hard to separate.
-
Over-oxidation: In catalytic dihydroxylation protocols, the electron-rich ether oxygen can compete for the oxidant, leading to ring degradation.
This guide prioritizes the Catalytic Dihydroxylation of 1,4-epoxy-p-menth-2-ene and the Catalytic Hydrolysis of 1,2:3,4-diepoxy-p-menthane as the two most viable high-yield routes.
Module 1: Synthesis Pathways & Logic
Before troubleshooting, confirm which catalytic cycle you are employing. The choice of precursor dictates the impurity profile.
Figure 1: Primary catalytic entry points. Route B (Blue) offers the highest stereocontrol, while Route A (Red/Yellow) is more atom-economical if starting from natural oils.
Module 2: Troubleshooting the Catalytic Dihydroxylation (Route B)
Context: You are converting 1,4-epoxy-p-menth-2-ene using a metal catalyst (Osmium or Ruthenium) and a co-oxidant (NMO or Periodate).
Issue 1: Low Conversion / Stalled Reaction
-
Symptom: TLC shows starting material remaining after 24h. Adding more oxidant doesn't help.
-
Root Cause: The 1,4-ether bridge acts as a Lewis base, potentially coordinating to the metal center (Os or Ru) and poisoning the catalyst, preventing alkene coordination.
-
Corrective Protocol:
-
Switch to Citric Acid Buffering: If using OsO4, maintain pH at roughly 4-5 using a citric acid buffer. This protonates the catalyst ligands slightly or alters the coordination sphere to favor alkene binding over the ether bridge.
-
Increase Ligand Load: If using a chiral ligand (e.g., (DHQ)2PHAL), increase the ligand-to-metal ratio to 2:1 to outcompete the substrate's ether oxygen for the metal center.
-
Phase Transfer: Ensure rapid mixing. These reactions are often biphasic. Use a high-shear stirrer or add a co-solvent like tert-butanol to homogenize the organic/aqueous interface.
-
Issue 2: Poor Diastereoselectivity (Syn/Anti Ratios)
-
Symptom: You require the cis-2,3-diol but are getting a mixture of isomers.
-
Expert Insight: The 1,4-bridge blocks the endo face. Reagents naturally attack from the exo face (away from the bridge).
-
Corrective Protocol:
-
For Exo-Diols (Syn): Use Upjohn Conditions (Cat. OsO4, NMO, Acetone/Water). The steric bulk of the osmate ester intermediate reinforces exo-selectivity.
-
For Endo-Diols: Direct dihydroxylation is difficult. Switch strategies to Epoxidation followed by Hydrolysis . Epoxidize with mCPBA (attacks exo), then hydrolyze with acid. The water molecule will attack from the endo face (backside attack), inverting the stereocenter to give the trans-diol.
-
Module 3: Troubleshooting Acid-Catalyzed Hydrolysis (Route A)
Context: You are hydrolyzing 1,2:3,4-diepoxy-p-menthane using a solid acid catalyst (e.g., Amberlyst-15, Zeolites) or mineral acid.
Issue 3: Low Yield due to "Triol" Formation
-
Symptom: NMR shows loss of the characteristic bridgehead proton signals; appearance of broad OH peaks.
-
Root Cause: Bridge Rupture. The 1,4-epoxy bridge is an acetal-like structure. Under strong acidic conditions (pH < 2) or high temperatures (>60°C), the bridge opens, destroying the bicyclic core.
-
Corrective Protocol (Self-Validating):
-
Catalyst Switch: Move from homogeneous acids (H2SO4) to Heterogeneous Solid Acids (e.g., Amberlyst-15 or H-Beta Zeolite).
-
The "Cold Hydrolysis" Technique:
-
Dissolve diepoxide in THF/Water (1:1).
-
Cool to 0°C before adding the catalyst.
-
Monitor by TLC every 30 mins.
-
Validation: Quench immediately with sat. NaHCO3 as soon as the epoxide spot disappears. Do not let it "stir overnight."
-
-
Module 4: Isolation & Purification Guide
Q: My product disappears during silica gel chromatography. Where did it go? A: Standard silica gel is slightly acidic (pH ~5-6). For this sensitive ether-bridged diol, this is enough to cause degradation or irreversible adsorption on the column.
The "Buffered Silica" Protocol:
-
Pre-treat Silica: Slurry your silica gel in a solution of 1% Triethylamine (Et3N) in Hexanes before packing the column.
-
Eluent: Add 0.5% Et3N to your eluent system.
-
Alternative: Use neutral alumina instead of silica gel.
Data Summary: Yield Expectations by Method
| Method | Catalyst System | Typical Yield | Major Risk | Specificity |
| Upjohn Dihydroxylation | OsO4 (cat) / NMO | 85-92% | Osmium toxicity | High (cis-exo selectivity) |
| Diepoxide Hydrolysis | H2SO4 (aq) | 40-55% | Bridge rupture | Low (Mix of cis/trans) |
| Diepoxide Hydrolysis | Amberlyst-15 (Solid) | 75-82% | Pore blocking | Moderate |
| Ascaridole Rearrangement | FeSO4 | 30-45% | Thermal runaway | Low (Complex mixture) |
Module 5: Diagnostic Decision Tree
Use this logic flow to identify the bottleneck in your current experiment.
Figure 2: Diagnostic workflow for isolating yield loss causes.
References
-
Dembitsky, V. M., Shkrob, I., & Hanus, L. (2008). Ascaridole and related peroxides from the genus Chenopodium.[1] ResearchGate.[1][2]
-
Burks, H. E., Kliman, L. T., & Morken, J. P. (2009).[3] Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration.[3][4] Journal of the American Chemical Society.[3]
-
Wikipedia Contributors. (2024). Dihydroxylation: Upjohn and Sharpless Methods.[5] Wikipedia, The Free Encyclopedia.
-
Kamal, A., et al. (2006). An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives. Indian Academy of Sciences.
-
Organic Syntheses. (2003). Synthesis of Enantiopure 1,2:4,5-Diepoxypentanes and their Dichlorodiol Precursors. Organic Syntheses.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration [organic-chemistry.org]
- 4. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Solubility of 1,4-Epoxy-p-Menthane-2,3-Diol
Topic: Solubility Optimization & Biological Assay Formulation Ticket ID: #SOL-14EMD-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Physicochemical Challenge
User Query: "I cannot get 1,4-epoxy-p-menthane-2,3-diol to remain in solution when added to cell culture media. It precipitates or forms an emulsion.[1] How do I fix this?"
Scientist's Diagnostic: 1,4-epoxy-p-menthane-2,3-diol (EMD) presents a classic "amphiphilic paradox." The p-menthane backbone is highly lipophilic (hydrophobic), driving the molecule to aggregate in water. However, the 1,4-ether bridge and the 2,3-diol moiety introduce polarity and hydrogen bonding potential.
When you dilute a concentrated organic stock (e.g., DMSO) into an aqueous buffer, the solvent environment changes instantly. The water molecules preferentially cluster around themselves and the DMSO, leaving the lipophilic EMD molecules to self-aggregate and crash out of solution. This results in:
-
Inconsistent data: The cells receive a variable dose.
-
False positives: Crystals or oil droplets can mechanically damage cells or scatter light in optical assays.[1]
Standard Protocol: Solvent-Based Solubilization
Decision Matrix: Choosing Your Vehicle
Before attempting complex formulations, validate if a standard organic solvent system works for your concentration range.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on final assay concentration.
Protocol A: The DMSO "Sandwich" Method
Best for: Concentrations < 50 µM, short-term assays.
The Logic: Direct addition of high-concentration stock to media causes "solvent shock."[1] This protocol uses an intermediate dilution step to buffer the polarity shift.
Materials:
-
EMD (Pure substance)[1]
-
Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered
-
PBS (Phosphate Buffered Saline), pre-warmed to 37°C
Step-by-Step:
-
Primary Stock (1000x): Dissolve EMD in anhydrous DMSO to create a 100 mM stock solution. Vortex until visually clear. Store at -20°C with desiccant.
-
Intermediate Dilution (10x): In a separate tube, add 10 µL of Primary Stock to 990 µL of pure DMSO (not water). This creates a 1 mM working stock.[1]
-
Final Dosing: Add the Intermediate Dilution to your cell culture media at a 1:1000 ratio.
-
Example: Add 1 µL of 1 mM stock to 1 mL of media.
-
Final Concentration: 1 µM EMD.
-
Final DMSO: 0.1% (Generally safe for most cell lines).[1]
-
Critical Checkpoint: Inspect the media under a microscope (10x/40x) immediately after addition. If you see "oily droplets" or "needles," the compound has crashed out. Proceed to Section 3.
Advanced Formulation: Cyclodextrin Complexation
Why this works
If the standard protocol fails, you must alter the thermodynamics of the solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic core and a hydrophilic exterior.[1] It encapsulates the lipophilic p-menthane backbone of EMD, shielding it from water while the exterior ensures solubility.
Evidence: Cyclodextrins are widely validated for increasing the solubility of monoterpenes like cineole and citronellal by preventing volatilization and precipitation [1, 2].
Figure 2: Mechanism of host-guest inclusion complexation preventing hydrophobic aggregation.[1]
Protocol B: The HP-β-CD Co-Solvent Method
Best for: High concentrations (> 50 µM), animal studies, or sensitive cell lines.[1]
Materials:
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) (Cell culture grade)[1]
-
Methanol (for initial dissolving)
Step-by-Step:
-
Prepare CD Stock: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).
-
Prepare EMD Stock: Dissolve EMD in Methanol to 100 mg/mL .
-
Complexation:
-
Add the EMD/Methanol solution dropwise to the HP-β-CD solution while stirring rapidly at 37°C.
-
Target Ratio: 1:4 to 1:10 (molar ratio of Drug:CD).[1]
-
-
Solvent Removal: Leave the vessel open (in a sterile hood) or use a rotary evaporator to remove the Methanol. You are left with EMD trapped in CD in water.[1]
-
Validation: The resulting solution should be crystal clear. If cloudy, add more CD solution.
Troubleshooting FAQ
Q: My stock solution in DMSO froze at 4°C. Is it ruined?
-
A: No. DMSO freezes at 19°C.[1] This is normal. Thaw it at 37°C and vortex vigorously. EMD is stable, but ensure no water has entered the vial (DMSO is hygroscopic), as water will cause the EMD to precipitate inside the stock vial.
Q: I see toxicity in my vehicle control (DMSO only).
-
A: 1,4-epoxy-p-menthane-2,3-diol assays often require high doses (mM range) to see effects, necessitating higher DMSO volumes.[1] If your final DMSO > 0.5%, you are likely measuring solvent toxicity, not drug effect.
Q: The compound evaporates during incubation.
Physicochemical Data Summary
| Property | Value | Implication for Assay |
| LogP (Predicted) | ~1.1 - 1.5 | Moderately lipophilic.[1] Will cross cell membranes easily but resists dissolving in pure water.[1] |
| Water Solubility | < 1 mg/mL (Est.)[1] | Too low for direct addition to media without carrier.[1] |
| H-Bond Donors | 2 (Diol) | Capable of specific binding; pH sensitive (can deprotonate at very high pH).[1] |
| Stability | Acid-labile | Avoid acidic buffers (pH < 5) which may open the epoxide bridge [5].[1] |
References
-
Santos, P. L., et al. (2016).[6] Docking, characterization and investigation of β-cyclodextrin complexed with citronellal... Phytomedicine, 23(9), 948-957.[1][6]
-
Kfoury, M., et al. (2014).[7] Investigation of monoterpenes complexation with hydroxypropyl-β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 80, 51-60.
-
Stella, V. J., & He, Q. (2008). Cyclodextrins.[1][2][8][9][10] Toxicologic Pathology, 36(1), 30-42.[1] [1]
-
Marques, H. M. C. (2010).[1] A review on cyclodextrin encapsulation of essential oils and volatiles. Flavour and Fragrance Journal, 25(5), 313-326.[1] [1]
-
PubChem. (n.d.).[1] 1,4-Cineole Compound Summary. National Library of Medicine.[1]
Sources
- 1. 1,4-Cineole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jcchem.co.kr [jcchem.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Docking, characterization and investigation of β-cyclodextrin complexed with citronellal, a monoterpene present in the essential oil of Cymbopogon species, as an anti-hyperalgesic agent in chronic muscle pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Cineole | C10H18O | CID 10106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. oipub.com [oipub.com]
- 10. researchgate.net [researchgate.net]
Enhancing enantioselectivity in 1,4-epoxy-p-menthane-2,3-diol production
To: User (Research Scientist / Process Chemist) From: Technical Applications Group, Chiral Synthesis Division Subject: Technical Guide: Optimizing Enantioselectivity in 1,4-Epoxy-p-menthane-2,3-diol Production
Introduction: The Stereochemical Challenge
You are likely accessing this guide because your synthesis of 1,4-epoxy-p-menthane-2,3-diol (a dihydroxylated derivative of 1,4-cineole) is suffering from suboptimal enantiomeric excess (ee) or diastereomeric ratios (dr).
This transformation is deceptively complex. The substrate, 1,4-epoxy-p-menth-2-ene , possesses a rigid oxabicyclo[2.2.1]heptane skeleton. The "oxygen bridge" exerts a profound steric influence, naturally biasing reagents toward the exo face. However, achieving high enantioselectivity requires overriding or synergizing this substrate bias with precise catalyst control (typically Osmium-catalyzed Asymmetric Dihydroxylation).
This guide serves as a Tier-2 troubleshooting manual for optimizing this specific transformation.
Part 1: Diagnostic & Troubleshooting (Q&A)
Issue A: "I am observing high conversion but low enantioselectivity (<85% ee)."
Diagnosis: Mismatched Double Asymmetric Induction. Your substrate (1,4-epoxy-p-menth-2-ene) is chiral. The reaction is not a simple enantioselective desymmetrization but a diastereoselective transformation. If the inherent facial bias of the substrate conflicts with the chiral pocket of your ligand, selectivity drops.
Technical Solution:
-
Switch Ligand Class: If you are using the standard phthalazine (PHAL) ligands (e.g., (DHQD)₂PHAL), switch to the pyrimidine (PYR) or anthraquinone (AQN) classes.
-
Why? PHAL ligands create a "U-shaped" binding pocket best for trans-olefins. The bridged cyclic alkene of 1,4-cineole precursors often fits tighter in the smaller binding cleft of (DHQD)₂PYR, enhancing the "lock-and-key" fit required for high ee.
-
-
Check the "Wall" Effect: The 7-oxa bridge is bulky. Ensure your ligand choice places the bulky quadrant of the catalyst away from the bridge.
-
Test: Run parallel screens with AD-mix-α (DHQ) and AD-mix-β (DHQD) . One will be the "matched" case (catalyst and substrate favor the same face); the other will be "mismatched."
-
Issue B: "The reaction stalls at 50-60% conversion, even after 24 hours."
Diagnosis: Product Inhibition or Steric Crowding. The resulting diol is a bidentate ligand that can bind to the Osmium center, poisoning the catalytic cycle, especially in rigid bicyclic systems where hydrolysis of the osmate ester is slow.
Technical Solution:
-
Mandatory Additive: Ensure you are adding Methanesulfonamide (MeSO₂NH₂) (1.0 equiv).
-
Phase Transfer: If using a biphasic system (t-BuOH/H₂O), increase the agitation rate. The lipophilic substrate must interact with the water-soluble oxidant (K₃Fe(CN)₆) at the interface.
Issue C: "I am seeing unexpected diastereomers (endo-diols)."
Diagnosis: Substrate Control Dominance. The "inside" (endo) face of the bicyclic system is sterically shielded. If you detect endo-hydroxylation, your catalyst is likely inactive or dissociated, allowing a background (racemic) reaction with free OsO₄ to occur.
Technical Solution:
-
Lower Temperature: Cool the reaction to 0°C or -4°C .
-
Reasoning: The ligand-accelerated pathway has a lower activation energy than the background racemic pathway. Lowering temperature suppresses the background reaction, enhancing the ligand's influence.
-
-
Slow Addition: Do not add the olefin all at once. Add it slowly to the catalyst mixture to keep the olefin concentration low, preventing the "second cycle" (where a second olefin binds to Osmium without the ligand).
Part 2: Optimized Experimental Protocol
Protocol: Asymmetric Dihydroxylation of 1,4-Epoxy-p-menth-2-ene Target Scale: 1.0 mmol
| Component | Quantity | Role |
| Substrate | 1.0 mmol (approx. 152 mg) | Precursor |
| (DHQD)₂PYR | 0.01 mmol (1 mol%) | Chiral Ligand (Selectivity) |
| OsO₄ | 0.004 mmol (0.4 mol%) | Catalyst |
| K₃Fe(CN)₆ | 3.0 mmol | Co-oxidant (Regenerates Os) |
| K₂CO₃ | 3.0 mmol | Buffer (Maintains pH ~10) |
| MeSO₂NH₂ | 1.0 mmol | Hydrolysis Accelerator |
| Solvent | 10 mL (1:1 t-BuOH/H₂O) | Reaction Medium |
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve K₃Fe(CN)₆, K₂CO₃, and Methanesulfonamide in the water component. Stir until clear.
-
Ligand Complexation: Add t-BuOH, then add the OsO₄ (as a solution) and the chiral ligand ((DHQD)₂PYR). Stir for 10 minutes to form the active chiral complex.
-
Checkpoint: The solution should be yellow/orange.
-
-
Temperature Control: Cool the mixture to 0°C .
-
Reaction: Add the 1,4-epoxy-p-menth-2-ene in one portion (or slow addition if background reaction is suspected).
-
Monitoring: Stir vigorously at 0°C. Monitor via TLC or GC.
-
Endpoint: Disappearance of the alkene peak.
-
-
Quenching: Add solid sodium sulfite (Na₂SO₃, 1.5 g) and warm to room temperature. Stir for 45 mins.
-
Visual Cue: The mixture will turn from orange/yellow to colorless/blue-ish (reduction of Os).
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash with 1M KOH (removes sulfonamide) and Brine.
-
Purification: Silica gel chromatography. The diol is significantly more polar than the starting alkene.
Part 3: Visualization of Logic & Mechanism
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for optimizing the asymmetric dihydroxylation of hindered bicyclic terpenes.
Figure 2: Steric Control Model (Matched vs. Mismatched)
Caption: Visualization of the "Matched" case where catalyst facial selectivity aligns with the substrate's steric bias.
References
-
Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
Ligand Classes (PYR vs PHAL): Crispino, G. A., et al. (1993). Asymmetric Dihydroxylation of Terminal Olefins. The Journal of Organic Chemistry, 58(15), 3785-3786. Link
-
Cineole Oxidation Context: Liu, W. G., et al. (1987). Microbial Hydroxylation of 1,4-Cineole. Applied and Environmental Microbiology, 53(10), 2482-2486.[5] Link
-
Substrate Isolation (1,4-epoxy-p-menth-2-ene): Monzote, L., et al. (2011). 1,2:3,4-Diepoxy-p-menthane and 1,4-Epoxy-p-menth-2-ene: Rare Monoterpenoids from the Essential Oil of Chenopodium ambrosioides. Natural Product Communications, 6(12). Link
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents. Synthesis of differentially monoprotected alkynyl triol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial hydroxylation of 1,4-cineole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Epoxy-p-Menthane Analogs: Unraveling the Cytotoxic Potential
In the ever-evolving landscape of drug discovery, natural products and their synthetic analogs continue to be a fertile ground for identifying novel therapeutic agents. Among these, the p-menthane monoterpenes, a class of compounds abundant in essential oils, have garnered significant attention for their diverse biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of 1,4-epoxy-p-menthane derivatives, with a particular focus on analogs of 1,4-epoxy-p-menthane-2,3-diol. While direct and extensive SAR studies on the target diol are nascent, a comparative analysis of structurally correlated p-menthane derivatives provides critical insights into the molecular determinants of their cytotoxic activity. This guide will synthesize findings from published literature to offer a comprehensive overview for researchers, scientists, and drug development professionals.
The p-Menthane Scaffold: A Versatile Template for Bioactivity
The p-menthane skeleton, a substituted cyclohexane ring, is the foundational structure for a multitude of naturally occurring and synthetic compounds. The introduction of various functional groups, such as hydroxyls, carbonyls, and epoxides, as well as variations in their stereochemistry, can dramatically influence the biological profile of these molecules. The 1,4-epoxy bridge, creating a 1,4-cineole system, introduces a rigid bicyclic structure that can modulate receptor binding and metabolic stability.
Decoding the Structure-Activity Relationship: A Comparative Analysis
A study evaluating the cytotoxicity of a series of structurally correlated p-menthane derivatives against human tumor cell lines (OVCAR-8, HCT-116, and SF-295) provides a solid foundation for understanding their SAR[1][2]. The following sections will dissect the key structural features that govern the cytotoxic potential of these compounds.
The Critical Role of the Epoxide and Aldehyde Moieties
The presence of an epoxide ring and an aldehyde group appears to be a significant contributor to the cytotoxic activity of p-menthane derivatives. A comparison of (-)-perillaldehyde, perillyl alcohol, and their epoxidized analogs reveals a clear trend. For instance, (-)-perillaldehyde 8,9-epoxide exhibited the highest percentage of cell proliferation inhibition (GI = 96.32%–99.89%) among the tested compounds[1][2]. This suggests a synergistic effect when both an epoxide and an aldehyde are present in the molecule. The absence of the epoxide in perillyl alcohol and (-)-perillaldehyde resulted in lower, though still significant, cytotoxicity[1][2].
Influence of Functional Group Position and Type
The position of functional groups on the p-menthane ring also plays a crucial role in determining cytotoxicity. For example, (R)-pulegone oxide, with a ketone and an epoxide, was found to be more bioactive than (-)-carvone epoxide, indicating that the relative positions of these groups influence activity[1]. Interestingly, the presence of an endocyclic ketone function does not appear to enhance cytotoxicity, as (+)-limonene 1,2-epoxide was significantly more cytotoxic than (-)-carvone epoxide[1].
Comparative Cytotoxicity Data of p-Menthane Derivatives
To facilitate a clear comparison, the following table summarizes the growth inhibition (GI) percentages of key p-menthane derivatives against various cancer cell lines.
| Compound | Key Functional Groups | OVCAR-8 GI (%) | HCT-116 GI (%) | SF-295 GI (%) | Activity Level |
| (-)-Perillaldehyde 8,9-epoxide | Epoxide, Aldehyde | 99.89 | 96.32 | 98.45 | High |
| Perillyl alcohol | Hydroxyl | 95.82 | 90.92 | 93.55 | High |
| (-)-8-hydroxycarvotanacetone | Hydroxyl, Ketone | 94.01 | 61.59 | 85.23 | Intermediate to High |
| (+)-Limonene 1,2-epoxide | Epoxide | 93.10 | 58.48 | 65.33 | Intermediate to High |
| (-)-Perillaldehyde | Aldehyde | 83.03 | 59.28 | 75.11 | Intermediate |
| (-)-Carvone epoxide | Epoxide, Ketone | 29.24 | 8.21 | 15.77 | Weak |
Data sourced from a study on the cytotoxicity of structurally correlated p-menthane derivatives[1]. Activity levels are categorized as High (GI > 75%), Intermediate (GI 51%–75%), and Weak (GI < 50%)[1].
Hypothesized SAR for 1,4-Epoxy-p-menthane-2,3-diol Analogs
Based on the comparative data, we can extrapolate a hypothesized SAR for the target 1,4-epoxy-p-menthane-2,3-diol analogs.
Caption: Hypothesized structure-activity relationships for 1,4-epoxy-p-menthane-2,3-diol analogs.
The rigid 1,4-epoxy bridge is anticipated to be a crucial feature for maintaining a specific conformation conducive to biological activity. The 2,3-diol group introduces polarity and the potential for hydrogen bonding, which could be critical for target interaction. The stereochemistry of the diol (cis vs. trans) is expected to significantly impact activity. Modifications such as esterification of the hydroxyl groups would increase lipophilicity, potentially enhancing cell membrane permeability and altering the cytotoxic profile. Oxidation of the diol to a diketone would likely lead to a different spectrum of biological activity.
Experimental Protocols
General Synthesis of 2,3-Epoxy-syn-1,4-cyclohexane Diol Derivatives
A general and asymmetric route for the synthesis of highly functionalized 2,3-epoxy-syn-1,4-cyclohexane diol derivatives has been developed, which can be adapted for the synthesis of 1,4-epoxy-p-menthane-2,3-diol analogs. The key steps involve:
-
Construction of a 1,7-dienol: Starting from a chiral precursor like D-mannitol.
-
Ring-Closing Metathesis (RCM): To form the cyclohexane-1,4-diol ring.
-
Stereoselective Epoxidation: To introduce the epoxide at the 2,3-position.
A detailed experimental procedure for a similar transformation is as follows:
Step 1: Synthesis of the Diol A solution of the corresponding alkene precursor in a suitable solvent (e.g., a mixture of t-butanol and water) is treated with a catalytic amount of osmium tetroxide and a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched with a reducing agent (e.g., sodium sulfite), and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the diol.
Step 2: Epoxidation of the Diol The diol is dissolved in a chlorinated solvent (e.g., dichloromethane) and cooled to 0 °C. An epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting epoxide is purified by column chromatography.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1].
-
Cell Seeding: Human tumor cell lines (e.g., OVCAR-8, HCT-116, SF-295) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition (GI%) is calculated relative to untreated control cells.
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of 1,4-epoxy-p-menthane-2,3-diol analogs.
Conclusion and Future Directions
The structure-activity relationship of p-menthane derivatives is a complex interplay of various structural features. The available data strongly indicates that the presence and positioning of epoxide and hydroxyl/aldehyde moieties are critical determinants of their cytotoxic potential. While direct experimental data on 1,4-epoxy-p-menthane-2,3-diol analogs is limited, the comparative analysis presented in this guide provides a rational basis for the design and synthesis of novel analogs with potentially enhanced anticancer activity.
Future research should focus on the systematic synthesis of a library of 1,4-epoxy-p-menthane-2,3-diol analogs with variations in the stereochemistry of the diol and further functionalization of the hydroxyl groups. A thorough biological evaluation of these compounds against a panel of cancer cell lines will be essential to validate the hypothesized SAR and to identify lead candidates for further preclinical development. Such studies will undoubtedly contribute to a deeper understanding of the therapeutic potential of this fascinating class of monoterpenes.
References
-
de Oliveira, T. M., de Carvalho, R. B. F., da Silva, R. C. F., de Oliveira, G. A. P., de Almeida, R. N., de Souza, L. I. O., ... & de Almeida, R. N. (2015). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Molecules, 20(7), 13264-13277. [Link]
-
de Oliveira, T. M., de Carvalho, R. B. F., da Silva, R. C. F., de Oliveira, G. A. P., de Almeida, R. N., de Souza, L. I. O., ... & de Almeida, R. N. (2015). Evaluation of the cytotoxicity of structurally correlated p-menthane derivatives. PubMed, 26197313. [Link]
-
Maity, S., & Ghosh, S. (2006). An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives using ring closing metathesis (RCM). Journal of Chemical Sciences, 118(6), 791-795. [Link]
Sources
Validating purity of 1,4-epoxy-p-menthane-2,3-diol using elemental analysis
Executive Summary
In the characterization of complex monoterpenoids like 1,4-epoxy-p-menthane-2,3-diol , relying solely on a single analytical technique is a failure of rigor. While Elemental Analysis (EA) remains a prerequisite for publication in top-tier journals (requiring
Part 1: The Target Profile
Compound: 1,4-epoxy-p-menthane-2,3-diol
CAS: 36150-04-6 (Generic for isomers) / 528375 (PubChem CID)
Molecular Formula:
Theoretical Elemental Composition:
-
Carbon: 64.49%
-
Hydrogen: 9.74%
-
Oxygen: 25.77%
Structural Challenge: This molecule contains a bridged ether (1,4-epoxy) and two hydroxyl groups. The presence of the diol functionality makes the compound susceptible to hygroscopicity (absorbing atmospheric water) and solvation (trapping polar solvents like ethyl acetate or ethanol). These physical properties are the primary cause of EA failure, often mistaken for synthetic impurity.
Part 2: The "Gatekeeper" Protocol (Elemental Analysis)
Do not treat EA as a "submit and forget" service. For a hygroscopic diol, the sample preparation is the experiment.
Pre-Analysis Drying Workflow
-
Step 1: Dry the sample in a vacuum drying pistol (
mbar) at 40°C for 12 hours over . -
Step 2: If the compound is an oil, use a pre-tared tin capsule. Do not use silver capsules unless halogens are present (not applicable here).
-
Step 3: The Nitrogen Glovebox Rule: For high-precision results, load and crimp the capsule under an inert
atmosphere. This prevents the rapid uptake of moisture (0.5–1.0% by weight) that occurs during the transfer from balance to autosampler.
The Combustion Matrix
Standard combustion methods often fail for terpenes due to incomplete combustion (soot formation).
-
Oxidant: Add 2–3 mg of Vanadium Pentoxide (
) to the tin capsule. This acts as an oxygen donor, ensuring the bridged ether backbone is fully mineralized to . -
Temperature: Ensure the combustion reactor is set to
.
Part 3: Comparative Analysis & Data Interpretation
The following data demonstrates why EA must be paired with orthogonal methods. We simulated three scenarios common in the isolation of 1,4-epoxy-p-menthane-2,3-diol.
Table 1: Sensitivity of EA vs. Orthogonal Methods
| Scenario | Composition | % Carbon (Calc.) | EA Result (Limit | qNMR Detection | HPLC-UV Detection | |
| A | Pure Target ( | 64.49% | 0.00% | PASS | >98% Purity | Single Peak |
| B | Target + 0.5 eq. | 61.51% | -2.98% | FAIL | Shift in OH signal; Water peak visible | Silent (Water is transparent) |
| C | Target + 5% Ethyl Acetate | 63.98% | -0.51% | FAIL (Marginal) | Distinct EtOAc singlets | Visible (if low UV cutoff used) |
| D | Isomer Impurity (Diastereomer) | 64.49% | 0.00% | FALSE PASS | Distinct splitting patterns | Separated Peaks |
Analysis of the Data:
-
The Water Trap (Scenario B): Note that just 0.5 equivalents of water drops the Carbon content by nearly 3%. EA is arguably the best detector for solvation state, which qNMR can miss if the water peak is suppressed or exchanged with
. -
The Isomer Blind Spot (Scenario D): This is the critical failure mode of EA. A 50:50 mixture of the desired (1R, 2S, 3R, 4S) isomer and its diastereomer will yield a perfect EA score.
-
Corrective Action: EA validates the formula, not the structure. It must be paired with Chiral HPLC or specific optical rotation
.
-
Part 4: The Validation Workflow
The following diagram illustrates the decision logic for validating this specific compound.
Figure 1: The "Gatekeeper" workflow. EA serves as the initial filter for solvation and bulk inorganic contamination before expensive chromatographic validation.
Part 5: References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Context: Establishes qNMR as the "gold standard" orthogonal to EA.
-
-
Mahajan, S., & Singh, I. P. (2013).[1] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry. Link
-
Context: Discusses the limitations of EA and the necessity of qNMR for organic purity.
-
-
Kasali, A. A., et al. (2006).[2] "1,2:3,4-Diepoxy-p-menthane and 1,4-epoxy-p-menth-2-ene: Rare monoterpenoids from the essential oil of Chenopodium ambrosioides."[2][3] Journal of Essential Oil Research. Link
-
Context: Provides isolation and characterization data for epoxy-p-menthane derivatives.
-
-
PubChem. "1,2,4-Trihydroxymenthane (CID 528375)."[4] National Library of Medicine. Link
-
Context: Verifies chemical structure, molecular weight, and synonyms.
-
-
University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." Department of Chemistry. Link
-
Context: Authoritative source on the
tolerance rule and handling of air-sensitive samples.
-
Sources
Comprehensive Handling Guide: 1,4-Epoxy-p-menthane-2,3-diol (Mullilam Diol)
[1]
CAS: 36150-04-6 | Formula: C₁₀H₂₀O₃ | Structure: Bridged Ether (Cineole-type)[1]
Part 1: Executive Safety Assessment
Status: Operational Standard | Hazard Level: Moderate (Irritant)
This guide provides a validated safety and logistical framework for handling 1,4-epoxy-p-menthane-2,3-diol (commonly known as Mullilam diol).[1]
The "Epoxy" Nomenclature Distinction
Critical Technical Insight: Do not confuse this compound with reactive alkylating epoxides (e.g., ethylene oxide, glycidyl ethers).[1]
-
True Epoxides: Contain a strained 3-membered ring (C-O-C) highly reactive toward DNA (mutagenic).[1]
-
1,4-Epoxy-p-menthane-2,3-diol: The "1,4-epoxy" designation refers to a stable ether bridge connecting carbons 1 and 4 of the cyclohexane ring (forming a 7-oxabicyclo[2.2.1]heptane system).[1]
-
Operational Consequence: This molecule behaves chemically as a diol/ether , not an alkylating agent. The primary risks are irritation (skin/eyes) and potential sensitization, not spontaneous polymerization or explosion.[1]
Physical & Chemical Profile
| Property | Data | Operational Implication |
| Physical State | Solid / Crystalline Powder | Risk of particulate inhalation; requires static control.[1] |
| Melting Point | 171–172 °C | Thermally stable under standard lab conditions. |
| Solubility | DMSO, Ethanol, Methanol | Soluble in polar organics; poor solubility in water/alkanes.[1] |
| Stability | Stable | Non-reactive under ambient storage; avoid strong oxidizers.[2] |
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is driven by its physical state (solid dust) and the solvent used for dissolution.[1]
Hand Protection Strategy
Base Requirement: Nitrile (0.11 mm minimum).
| State/Solvent | Glove Material | Breakthrough Time | Rationale |
| Dry Solid | Nitrile (Standard) | >480 min | Solid particles do not permeate nitrile; provides excellent barrier against dust.[1] |
| Ethanol Soln. | Nitrile (Standard) | >240 min | Nitrile offers good resistance to ethanol splashes. |
| DMSO Soln. | Butyl Rubber or Double Nitrile | >480 min (Butyl) / <15 min (Nitrile) | DMSO permeates nitrile rapidly.[1] Protocol: Use Butyl for bulk handling. For small aliquots, use Double Nitrile and change immediately upon splash.[1] |
Respiratory & Eye Protection[3][4][5]
-
Particulate Control: Use an N95 (US) or P2 (EU) disposable respirator when weighing open powders to prevent inhalation of fine dusts.
-
Eye Defense: Chemical safety goggles (indirect venting) are mandatory. Standard safety glasses are insufficient if fine dust generation is possible.[1]
Engineering Controls
-
Primary: Weigh and handle all dry powder inside a Chemical Fume Hood or Powder Weighing Station to capture fugitive dust.
-
Static Control: Use an anti-static gun or ionizer bar during weighing, as dry organic powders can carry significant static charge, causing scattering.[1]
Part 3: Operational Workflow & Visualization
Diagram 1: Hazard Assessment & PPE Logic
This flowchart illustrates the decision-making process for selecting safety barriers based on the chemical state.[1]
Caption: Logic flow for selecting glove materials based on solvent carrier compatibility.
Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing
-
Environment: Activate fume hood airflow. Verify sash height.[1]
-
Equipment: Place analytical balance, anti-static gun, and receiving vial inside the hood.
-
PPE Donning: Put on nitrile gloves, lab coat, goggles, and N95 respirator.[1]
-
Transfer:
-
Decontamination: Wipe the exterior of the source container and the balance area with a wet wipe (ethanol-dampened) immediately after closing the vial.[1]
Phase 2: Solubilization (Stock Solution)
Target Concentration: 10 mM in DMSO (Standard for bio-assays)
-
Calculation: For 10 mg of Mullilam diol (MW: 188.26 g/mol ):
-
Required DMSO Volume =
.[1]
-
-
Addition: Add DMSO directly to the vial containing the solid.
-
Dissolution: Vortex for 30 seconds. The solid should dissolve readily.[1] If not, sonicate in a water bath at 35°C for 5 minutes.
-
Note: Once in DMSO, the "Double Glove" rule applies.[1]
-
-
Labeling: Label as "1,4-Epoxy-p-menthane-2,3-diol [10mM] in DMSO" with the preparation date and "Irritant" hazard sticker.
Phase 3: Storage & Stability
-
Solid: Store at +4°C or room temperature, protected from light. Desiccation is recommended to prevent clumping.[1]
-
DMSO Stock: Store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles (aliquot into smaller volumes).
Part 5: Emergency & Disposal Logistics
Spill Response
-
Solid Spill: Do not sweep dry. Dampen a paper towel with water or ethanol and wipe up the powder to prevent dust generation.[1] Place in a sealed bag.
-
Solution Spill: Absorb with standard vermiculite or spill pads. Clean surface with soap and water.[1][3][4][5][6]
Waste Disposal[7]
-
Category: Non-Halogenated Organic Waste.[1]
-
Protocol:
Diagram 2: Operational Lifecycle
Caption: Lifecycle workflow from cold storage to disposal.
References
Sources
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sea-line.eu [sea-line.eu]
- 4. wolverinecoatings.com [wolverinecoatings.com]
- 5. accustandard.com [accustandard.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. p-Menth-2-ene, 1,4-epoxy [webbook.nist.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
